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FOR IMMEDIATE RELEASE

NEW YORK, NY – December 21, 2025 – A comprehensive analysis of the pharmacokinetic

(PK) properties of MIV-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI),

reveals significant variations in systemic exposure across different animal models and routes of

administration. This guide synthesizes available preclinical data to offer researchers, scientists,

and drug development professionals a comparative overview of MIV-150's behavior in vivo,

supporting the ongoing development of this compound as a potential microbicide for HIV

prevention.

Executive Summary
MIV-150 has been primarily evaluated in macaque models, demonstrating distinct

pharmacokinetic profiles depending on the delivery method. Intramuscular administration

results in the highest systemic exposure, while topical applications, such as rectal and

intravaginal gels or intravaginal rings, lead to significantly lower or undetectable plasma

concentrations. This localized activity with minimal systemic uptake underscores the potential

of MIV-150 as a topical microbicide with a favorable safety profile. To date, comprehensive

pharmacokinetic data in other common preclinical species such as rats, mice, or dogs are not

readily available in the public domain, highlighting a gap in the comparative understanding of

MIV-150's metabolic and distribution pathways across different species.
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The following table summarizes the available quantitative and qualitative pharmacokinetic data

for MIV-150 in macaques.
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Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic

studies. Below are summaries of the experimental protocols employed in the cited MIV-150

research.

Intramuscular Administration in Rhesus Macaques
Objective: To achieve systemic exposure to MIV-150 to evaluate the potential for the

emergence of drug-resistant virus strains.

Animal Model: SHIV-RT-infected rhesus macaques.[1]

Dosing: Daily intramuscular injections of MIV-150 at a dose of 0.5 mg/kg/day.[1] The study

involved two 21-day treatment periods separated by a 7-day interruption.

Sample Collection: Blood samples were collected to measure plasma concentrations of MIV-

150.
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Analytical Method: A radioimmunoassay (RIA) was utilized for the quantification of MIV-150

in plasma samples.[1]

Intravaginal Ring (IVR) Administration in Rhesus
Macaques

Objective: To assess the sustained release and systemic absorption of MIV-150 from a high-

dose IVR.

Animal Model: Depo-Provera-treated SHIV-RT positive rhesus macaques.[1]

Dosing: A 100 mg MIV-150 IVR was inserted vaginally and remained in place for 56 days.[1]

Sample Collection: Blood and vaginal swabs were collected periodically. Cervical and vaginal

tissues were collected at the end of the study.[1]

Analytical Method: A highly sensitive liquid chromatography-tandem mass spectrometry

(LCMS/MS) method was developed and validated for the determination of MIV-150 in

plasma and tissues, with a lower limit of quantification (LLOQ) of 20 pg/ml in plasma.[1]

Rectal Gel Administration in Rhesus Macaques
Objective: To evaluate the local and systemic distribution of MIV-150 following rectal

application.

Animal Model: Rhesus macaques.[2]

Dosing: A single 3 mL application of 50 µM MIV-150 in a carrageenan gel was administered

rectally.[3]

Sample Collection: Blood, rectal swab fluid, and rectal tissue samples were collected 4 hours

after the gel application. Plasma samples were monitored from 0.5 to 24 hours.[2][3]

Analytical Method: MIV-150 concentrations were measured by radioimmunoassay (RIA).[2]

[3]
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Mechanism of Action: MIV-150 as a Non-Nucleoside
Reverse Transcriptase Inhibitor (NNRTI)
MIV-150 functions by directly inhibiting the activity of the HIV-1 reverse transcriptase (RT)

enzyme, which is essential for the conversion of viral RNA into DNA. As a non-nucleoside

inhibitor, MIV-150 binds to an allosteric site on the RT enzyme, distinct from the active site

where nucleosides bind. This binding induces a conformational change in the enzyme, thereby

disrupting its catalytic activity and halting the process of reverse transcription.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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